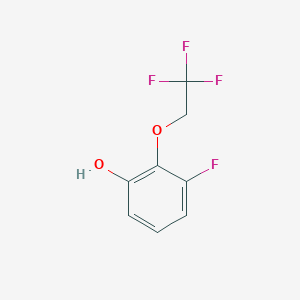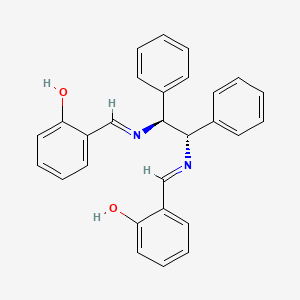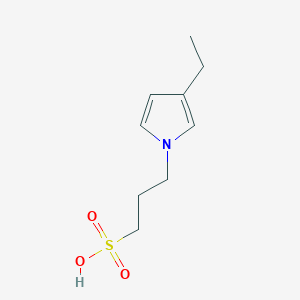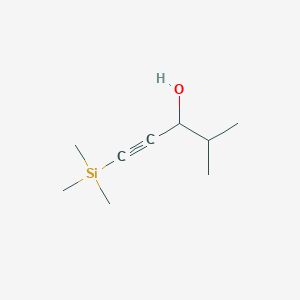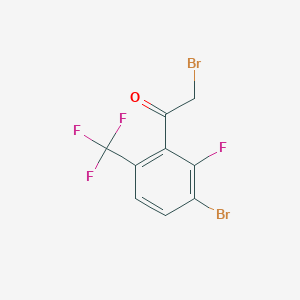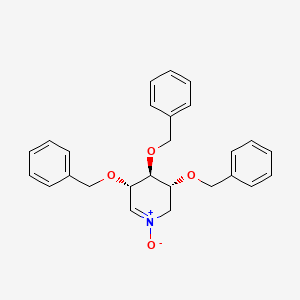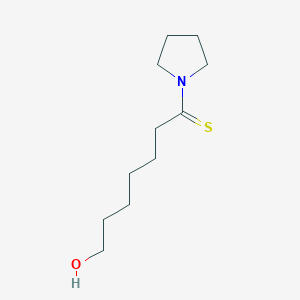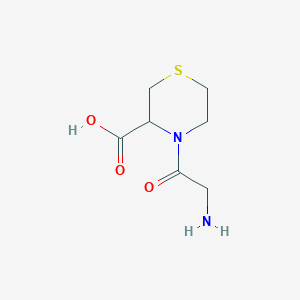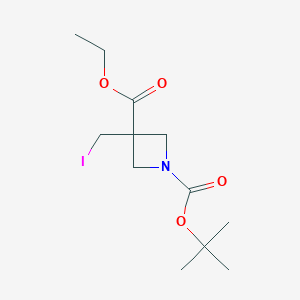
1-tert-Butyl 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the azetidine ring can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines can be used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azetidine derivatives with various functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated azetidine derivatives.
Scientific Research Applications
1-(tert-Butyl) 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins . The presence of the iodomethyl group allows for covalent modification of target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-iodoazetidine-1-carboxylate
- tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness
1-(tert-Butyl) 3-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which provide steric hindrance and influence the compound’s reactivity. The iodomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H20INO4 |
|---|---|
Molecular Weight |
369.20 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-(iodomethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20INO4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3 |
InChI Key |
DQJHHYRCDXNURH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
